molecular formula C11H9Cl2NO3S B1320019 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride CAS No. 694471-97-1

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Cat. No.: B1320019
CAS No.: 694471-97-1
M. Wt: 306.2 g/mol
InChI Key: YZMZUVZCTQBNLP-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C11H9Cl2NO3S. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Scientific Research Applications

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride has several scientific research applications:

Safety and Hazards

“4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride” is classified as dangerous according to the GHS05 classification . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

The synthesis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride typically involves the reaction of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride with hydrochloric acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the presence of the hydrochloride component, which can influence its solubility and reactivity in different environments.

Properties

IUPAC Name

4-pyridin-3-yloxybenzenesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-13-8-10;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMZUVZCTQBNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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